N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide
CAS No.: 303797-83-3
Cat. No.: VC6641870
Molecular Formula: C21H23N5O5S2
Molecular Weight: 489.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303797-83-3 |
|---|---|
| Molecular Formula | C21H23N5O5S2 |
| Molecular Weight | 489.57 |
| IUPAC Name | N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C21H23N5O5S2/c1-14-13-15(2)23-21(22-14)25-32(28,29)18-11-7-17(8-12-18)24-20(27)16-5-9-19(10-6-16)33(30,31)26(3)4/h5-13H,1-4H3,(H,24,27)(H,22,23,25) |
| Standard InChI Key | SJVBMKJIHIFQAT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Introduction
Overview of the Compound
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide is a synthetic chemical compound that falls under the category of sulfonamide derivatives. These compounds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the Pyrimidine Core: Starting with a precursor like 2,4-diaminopyrimidine, alkylation or sulfonation reactions are employed to introduce dimethyl groups and sulfamoyl substituents.
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Coupling Reactions: The phenyl group is attached via sulfonamide linkage.
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Benzamide Derivatization: The final step involves introducing the benzamide moiety with dimethylsulfamoyl substitution.
Biological Activity
Sulfonamide derivatives such as this compound are known for their potential in various therapeutic areas:
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Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria.
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Anticancer Potential: Some derivatives have been reported to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a role in tumor angiogenesis.
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Enzyme Inhibition: Sulfonamide compounds often act as carbonic anhydrase inhibitors, which are useful in treating glaucoma and other disorders.
Although specific biological data for this compound were not available in the provided sources, its structural similarity to other sulfonamides suggests it may exhibit similar activity profiles.
Comparative Data Table
To provide context for its potential applications, here is a comparison with related sulfonamide derivatives:
Potential Applications
Given its structural features, this compound may have diverse applications:
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Pharmaceutical Development:
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As an inhibitor of enzymes like VEGFR or carbonic anhydrase.
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As a lead compound for antimicrobial drug design.
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Material Science:
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Sulfonamide derivatives are sometimes used in polymer chemistry due to their stability and functional group compatibility.
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Biological Research Tools:
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It can be used as a probe to study enzyme mechanisms or protein-ligand interactions.
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Limitations and Challenges
Despite its potential, there are challenges associated with sulfonamide-based compounds:
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Solubility Issues: The compound's moderate logP value (~2.6) suggests limited solubility in aqueous environments.
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Resistance Development: Bacterial resistance to sulfonamides is a known issue in clinical applications.
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Toxicity Concerns: Sulfonamide derivatives can cause hypersensitivity reactions in some individuals.
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